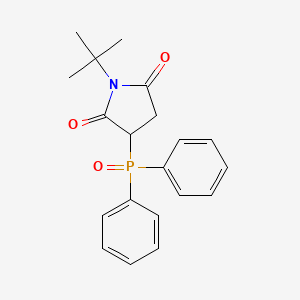
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with an octanoylamino group and a thiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, often starting with commercially available pyridine derivatives.
Introduction of the Octanoylamino Group: The octanoylamino group is introduced via an amide coupling reaction. This involves reacting an octanoyl chloride with an amine group on the pyridine ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Thiazolyl Group: The thiazolyl group is introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug discovery and development.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or coatings.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may find use in industrial processes, such as catalysis or as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide:
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
922712-16-1 |
|---|---|
Molekularformel |
C17H22N4O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-(octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-4-5-6-9-14(22)20-13-8-7-10-18-15(13)16(23)21-17-19-11-12-24-17/h7-8,10-12H,2-6,9H2,1H3,(H,20,22)(H,19,21,23) |
InChI-Schlüssel |
OMZPJYPOZOMBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)

![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)

![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)



